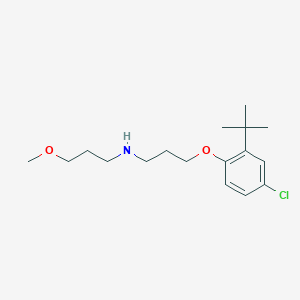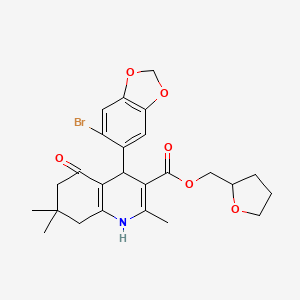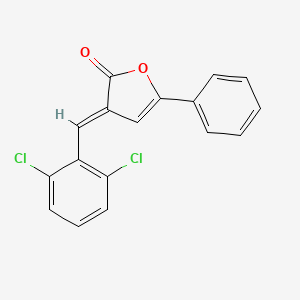
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine, also known as SR59230A, is a selective beta-3 adrenoceptor antagonist. It is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications and physiological effects.
作用機序
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine works by selectively blocking beta-3 adrenoceptors, which are found in adipose tissue, skeletal muscle, and the heart. By blocking these receptors, this compound can reduce lipolysis, or the breakdown of fat, in adipose tissue, leading to a reduction in body weight and improved glucose tolerance. This compound can also improve cardiac function by reducing the workload on the heart and improving the efficiency of energy metabolism in the heart.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce body weight, improve glucose tolerance, and reduce inflammation. This compound has also been shown to improve cardiac function by reducing the workload on the heart and improving the efficiency of energy metabolism in the heart.
実験室実験の利点と制限
One advantage of using 3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine in lab experiments is its selectivity for beta-3 adrenoceptors. This allows researchers to study the specific effects of blocking these receptors without affecting other adrenoceptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine. One area of research is the potential use of this compound in the treatment of heart failure. Studies have shown that this compound can improve cardiac function in animal models of heart failure, and further research is needed to determine its potential use in humans. Another area of research is the potential use of this compound in the treatment of respiratory diseases, such as asthma. Studies have shown that this compound can reduce airway inflammation and improve lung function in animal models of asthma, and further research is needed to determine its potential use in humans. Additionally, further research is needed to study the long-term effects of this compound and its potential use in the treatment of obesity and diabetes.
Conclusion
In conclusion, this compound is a selective beta-3 adrenoceptor antagonist that has been extensively studied in scientific research for its potential therapeutic applications and physiological effects. Its selective blocking of beta-3 adrenoceptors allows researchers to study the specific effects of blocking these receptors without affecting other adrenoceptors. While this compound has shown promise in animal studies, further research is needed to determine its potential use in humans and its long-term effects.
合成法
The synthesis of 3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine involves a multi-step process that includes the reaction of 3-(2-tert-butyl-4-chlorophenoxy)propan-1-ol with 3-methoxypropylamine, followed by the reaction of the resulting product with isobutyryl chloride. The final product is then purified through column chromatography to obtain this compound in its pure form.
科学的研究の応用
3-(2-tert-butyl-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-obesity, anti-diabetic, and anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of heart failure, asthma, and other respiratory diseases.
特性
IUPAC Name |
N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO2/c1-17(2,3)15-13-14(18)7-8-16(15)21-12-6-10-19-9-5-11-20-4/h7-8,13,19H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPECOWXNRPSDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCNCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4920393.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4920404.png)

![N-(3,3-diphenylpropyl)-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4920410.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)



![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
![4-(3-chloro-4-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4920442.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4920459.png)
![N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4920460.png)
![3-(3-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920463.png)
![N-{4-[({3-[(2-hydroxyethyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4920468.png)
